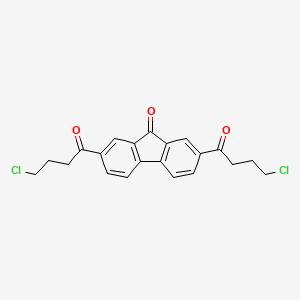
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of two 4-chlorobutanoyl groups attached to the 2 and 7 positions of the fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one typically involves the acylation of 9H-fluoren-9-one with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
9H-fluoren-9-one+2(4-chlorobutanoyl chloride)AlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms in the 4-chlorobutanoyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include amides or thioethers.
Aplicaciones Científicas De Investigación
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis(4-chlorobutyryl)xanthene
- 2,7-Bis(4-chlorobutyryl)anthracene
Uniqueness
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90670-00-1 |
|---|---|
Fórmula molecular |
C21H18Cl2O3 |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2,7-bis(4-chlorobutanoyl)fluoren-9-one |
InChI |
InChI=1S/C21H18Cl2O3/c22-9-1-3-19(24)13-5-7-15-16-8-6-14(20(25)4-2-10-23)12-18(16)21(26)17(15)11-13/h5-8,11-12H,1-4,9-10H2 |
Clave InChI |
GANFRYJJZAZSLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)CCCCl)C(=O)C3=C2C=CC(=C3)C(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


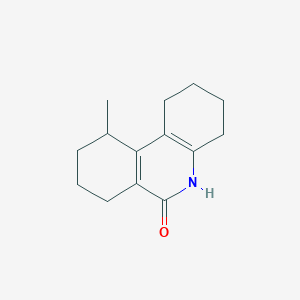
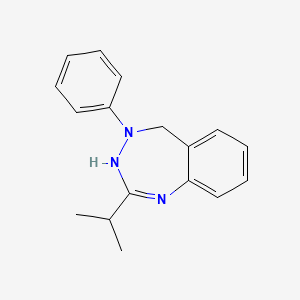
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
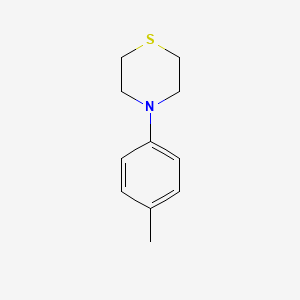
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


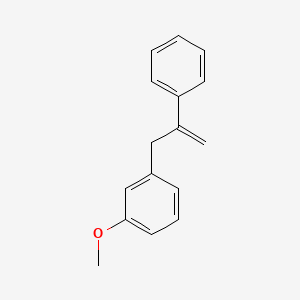
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
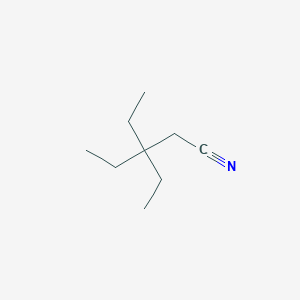

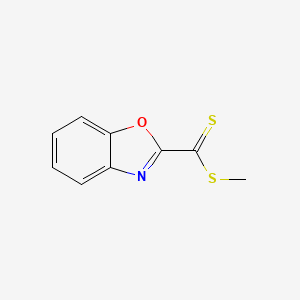
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
